Vernakalant-d6 Hydrochloride, also known as RSD1235-d6 Hydrochloride, is a deuterium-labeled version of Vernakalant . Stable heavy isotopes of hydrogen, carbon, and other elements have been incorporated into drug molecules, largely as tracers for quantitation during the drug development process .
Vernakalant-d6 Hydrochloride is a small molecule with the chemical formula C20H31NO4 . It has a molecular weight of 349.471 .
Vernakalant is mainly eliminated by CYP2D6 mediated O-demethylation in CYP2D6 extensive metabolisers . Glucuronidation is the main metabolism pathway in CYP2D6 poor metabolisers .
Vernakalant is a small molecule with the chemical formula C20H31NO4 . It has a molecular weight of 349.471 .
Vernakalant hydrochloride is synthesized through a multi-step chemical process designed to ensure the chirality of its molecular structure. The synthesis involves five main steps:
The molecular structure of vernakalant hydrochloride can be represented by its IUPAC name: (3R)-1-[(1R,2R)-2-[2-(3,4-dimethoxyphenyl)ethoxy]cyclohexyl]pyrrolidin-3-ol hydrochloride. The compound features a complex arrangement with multiple functional groups that contribute to its pharmacological properties.
Vernakalant acts through several key chemical interactions within the body:
Vernakalant's mechanism involves a dual blockade of sodium and potassium channels:
This unique profile allows vernakalant to effectively convert atrial fibrillation to sinus rhythm while minimizing the risk of ventricular arrhythmias typically associated with other antiarrhythmic agents .
Vernakalant-d6 Hydrochloride is primarily utilized in clinical settings for:
CAS No.: 109434-24-4
CAS No.: 20303-60-0
CAS No.: 158251-55-9
CAS No.: 2221-82-1
CAS No.: 466-43-3
CAS No.: 75023-40-4